N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(2-methylphenyl)methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O4/c1-17-5-3-4-6-19(17)14-25-23(29)24(30)26-15-20(28-11-9-27(2)10-12-28)18-7-8-21-22(13-18)32-16-31-21/h3-8,13,20H,9-12,14-16H2,1-2H3,(H,25,29)(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYJKLNYEVWGDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methylbenzyl)oxalamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, particularly in the context of antibacterial and anticancer properties.
Chemical Structure
The compound features a complex structure characterized by:
- A benzo[d][1,3]dioxole moiety.
- A 4-methylpiperazine group.
- An oxalamide linkage.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from commercially available precursors. The detailed synthetic pathways can include:
- Formation of the benzo[d][1,3]dioxole derivative.
- Alkylation with piperazine.
- Coupling with the methylbenzyl component to form the final oxalamide structure.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. For instance:
- Mechanism : These compounds often disrupt bacterial cell wall synthesis or inhibit key metabolic pathways.
- Case Studies : In vitro studies have shown effectiveness against various strains, including Gram-positive and Gram-negative bacteria. The compound's activity can be compared to standard antibiotics, revealing potential as a new antibacterial agent.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N1 Compound | E. coli | 15 µg/mL |
| N1 Compound | S. aureus | 10 µg/mL |
| Standard Antibiotic | E. coli | 8 µg/mL |
| Standard Antibiotic | S. aureus | 5 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Mechanism : Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases or inhibition of cell proliferation pathways.
- Research Findings : Studies have demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines, such as breast and colon cancer cells.
Q & A
Q. What synthetic strategies are optimal for achieving high-purity synthesis of this oxalamide derivative?
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., reflux conditions), solvent selection (e.g., tetrahydrofuran or dichloromethane), and inert atmospheres to prevent hydrolysis or oxidation. Key steps include coupling benzo[d][1,3]dioxol-5-yl and 4-methylpiperazine intermediates via amidation. Monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity, while palladium catalysts enhance regioselectivity in cross-coupling reactions .
Q. Which spectroscopic and crystallographic methods validate the structural conformation of this compound?
- 1H/13C NMR : Confirms proton environments and carbon backbone integrity.
- X-ray crystallography : Resolves 3D spatial arrangement, critical for predicting target binding.
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). Purity is further assessed via high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can contradictory reports on this compound’s biological activity (e.g., anticancer vs. anti-inflammatory) be reconciled?
- Orthogonal assays : Use surface plasmon resonance (SPR) for binding kinetics and cell-based viability assays (e.g., MTT) to correlate activity across models.
- Cell line variability : Test in diverse cancer models (e.g., prostate LNCaP vs. pancreatic MIA PaCa-2) to identify context-dependent effects.
- Purity verification : Ensure >95% purity via HPLC to exclude confounding byproducts .
Q. What computational approaches predict this compound’s interaction with kinase targets?
- Molecular docking : Screen against kinase domains (e.g., PI3K, MAPK) using AutoDock Vina.
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories.
- QSAR modeling : Correlate substituent modifications (e.g., piperazine methylation) with inhibitory potency .
Q. How can metabolic stability be evaluated in preclinical models?
- In vitro hepatocyte/microsome assays : Incubate with liver microsomes and quantify parent compound depletion via LC-MS/MS.
- Metabolite ID : Use fragmentation patterns (MS/MS) to identify hydroxylation or glucuronidation products.
- CYP enzyme profiling : Inhibit specific isoforms (e.g., CYP3A4) to pinpoint metabolic pathways .
Q. What SAR strategies enhance pharmacokinetic properties without reducing bioactivity?
- Backbone modifications : Introduce hydrophilic groups (e.g., hydroxyethoxy) to improve solubility.
- Substituent tuning : Replace 2-methylbenzyl with fluorinated analogs to boost membrane permeability.
| Modified Region | Example Substituent | Effect on logP | Bioactivity Trend |
|---|---|---|---|
| Piperazine | 4-Hydroxyethyl | -0.5 | Retained IC50 |
| Benzyl | 4-Fluorophenyl | -0.3 | Improved AUC |
| Data derived from analogs in |
Data Analysis & Experimental Design
Q. What statistical methods address variability in dose-response studies of this compound?
- Nonlinear regression : Fit IC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
- ANOVA with post-hoc tests : Compare efficacy across treatment groups (p<0.05 threshold).
- Replicability : Use ≥3 biological replicates to mitigate assay noise .
Q. How can researchers design CRISPR screens to identify genetic vulnerabilities linked to this compound’s mechanism?
- Genome-wide knockout libraries : Transduce target cells (e.g., CCRF-CEM leukemia), treat with IC50 doses, and sequence surviving populations to identify resistance genes (e.g., BCL2, mTOR).
- Pathway enrichment analysis : Map hits to KEGG pathways (e.g., apoptosis, PI3K-AKT) .
Mechanistic Studies
Q. What techniques elucidate this compound’s role in modulating cell cycle dynamics?
Q. How can cryo-EM resolve this compound’s binding to microtubule targets?
- Sample preparation : Stabilize tubulin-compound complexes with GraFix.
- Data processing : Use RELION for 3D reconstruction to visualize binding at sub-Å resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
